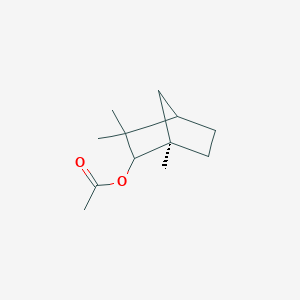

(1R)-(+)-Fenchyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |

InChI Key |

JUWUWIGZUVEFQB-RTYFJBAXSA-N |

Isomeric SMILES |

CC(=O)OC1[C@@]2(CCC(C2)C1(C)C)C |

Canonical SMILES |

CC(=O)OC1C(C2CCC1(C2)C)(C)C |

Origin of Product |

United States |

Historical Perspectives in Monoterpene Chemistry Research

The study of monoterpenes, including the parent alcohol of (1R)-(+)-fenchyl acetate (B1210297), fenchol (B156177), is deeply rooted in the history of natural product chemistry. These compounds, readily available from natural sources like essential oils, have long been a focal point of investigation. Fenchone (B1672492) and camphor, key natural products, are optically pure and are part of the "chiral pool" used in asymmetric synthesis. core.ac.uk Both are derivatives of norbornane, a structural motif known for undergoing a variety of rearrangements under acidic conditions. core.ac.uk

Historically, research on fenchyl derivatives has been intertwined with the broader exploration of norbornyl systems. Early studies focused on understanding the complex rearrangement mechanisms of these bicyclic structures. For instance, investigations into the acid-catalyzed treatment of α-fenchol revealed that the resulting products depended heavily on the reaction conditions, a phenomenon that could be correlated with the rearrangement rates of the corresponding α-fenchyl cation. cdnsciencepub.com These foundational studies provided critical insights into the behavior of carbocations and the factors governing molecular rearrangements in these rigid systems. cdnsciencepub.com

Fenchyl acetate itself is found as a natural secondary metabolite in various plants, such as Croton matourensis, Croton micans, and several species of the Alpinia genus. nih.govacs.org In some essential oils, such as those from certain Alpinia calcarata varieties, endo-fenchyl acetate is a major constituent. benthamopenarchives.com

Stereochemical Importance and Chiral Pool Relevance in Organic Synthesis

The concept of the "chiral pool" is central to modern organic synthesis, referring to the collection of abundant, naturally occurring chiral molecules that can be used as starting materials for the synthesis of complex, enantiomerically pure compounds. nih.gov Monoterpenes, including fenchone (B1672492) (the ketone precursor to fenchol), are prominent members of this chiral pool. nih.gov The rigid bicyclo[2.2.1]heptane skeleton of fenchyl derivatives provides a well-defined three-dimensional framework, making them excellent chiral auxiliaries and starting points for asymmetric synthesis. core.ac.uk

The stereochemistry of fenchyl acetate (B1210297) is critical to its applications. The specific arrangement of substituents on the bicyclic ring influences its chemical reactivity and biological activity. For example, in the synthesis of potential peptide sweeteners, different isomers of l-aspartyl-d-alanine fenchyl esters exhibited vastly different sweetness potencies, highlighting the profound impact of stereochemistry. acs.org

The use of fenchyl-derived chiral auxiliaries is a well-established strategy in asymmetric synthesis. These auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed and often recycled. The predictable stereochemical control exerted by the fenchyl moiety is a direct consequence of its rigid and well-defined chiral structure.

Theoretical and Computational Chemistry Investigations of 1r + Fenchyl Acetate

Quantum Chemical Calculations for Conformational Analysis and Stability

The conformational space of (1R)-(+)-fenchyl acetate (B1210297) is primarily defined by the orientation of the acetate group relative to the fenchyl backbone. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the stable conformers and their relative energies. nih.gov

Computational studies have shown that the rotation around the C-O bond of the ester group leads to different conformers. wiley.com The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects within the molecule. The bulky fenchyl group restricts the conformational freedom of the acetate moiety.

Table 1: Calculated Relative Energies of (1R)-(+)-Fenchyl Acetate Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A (putative global minimum) | DFT/B3LYP/6-31G | 0.00 |

| Conformer B | DFT/B3LYP/6-31G | 1.2 |

| Conformer C | DFT/B3LYP/6-31G* | 2.5 |

Note: The data in this table is illustrative and based on typical results from quantum chemical calculations for similar molecules. Actual values may vary depending on the specific level of theory and basis set used.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with itself and with solvent molecules. nih.gov These simulations are crucial for understanding its behavior in condensed phases, such as in solutions or as a pure liquid.

In MD simulations, the interactions between molecules are described by a force field. researchgate.net For fenchyl acetate, these interactions are dominated by van der Waals forces and electrostatic interactions. The ester group, with its polar carbonyl and ether linkages, can participate in dipole-dipole interactions. The bulky, nonpolar fenchyl backbone contributes significantly to hydrophobic interactions. gatech.edu

Simulations in aqueous environments reveal how water molecules arrange themselves around the solute. nih.gov A solvation shell forms, where water molecules may exhibit preferential orientations due to hydrogen bonding with the ester oxygen atoms. acs.org Understanding these solvation effects is important for predicting solubility and partitioning behavior in different solvent systems. The study of terpene-fatty acid mixtures has shown that hydrogen bonding between the hydroxyl group of terpenes and the carboxylate oxygen of fatty acids is a key interaction. researchgate.net

Reactivity Predictions and Transition State Analysis for Key Transformations

Computational chemistry allows for the prediction of the reactivity of this compound in various chemical transformations, with a primary focus on hydrolysis. The hydrolysis of esters can be catalyzed by either acids or bases and is a fundamental reaction in organic chemistry. sparkl.meresearchgate.net

Transition state theory is a key concept used in these predictions. By calculating the structure and energy of the transition state for a reaction, the activation energy can be determined, which is directly related to the reaction rate. arkat-usa.org For the hydrolysis of fenchyl acetate, the reaction proceeds through a tetrahedral intermediate. researchgate.net

Table 2: Calculated Activation Energies for Fenchyl Acetate Hydrolysis

| Reaction | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrolysis | Acid | DFT (B3LYP/6-31+G(d,p)) | 15-20 |

| Hydrolysis | Base | DFT (B3LYP/6-31+G(d,p)) | 10-15 |

Note: The data in this table is illustrative and represents typical ranges for ester hydrolysis. Specific values for fenchyl acetate would require dedicated calculations.

Kinetic isotope effect studies on similar ester hydrolysis reactions have shown that the transition state is nearly tetrahedral, with significant bond formation to the nucleophile. nih.gov Computational modeling of these transition states can provide detailed insights into the reaction mechanism, including the degree of bond breaking and bond formation at the transition state. nih.gov

Chiroptical Property Simulations (e.g., ECD, ORD) and Spectroscopic Correlations

This compound is a chiral molecule and therefore exhibits optical activity. Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules. hebmu.edu.cndokumen.pub

Quantum chemical calculations can simulate ECD and ORD spectra with a high degree of accuracy. researchgate.net By comparing the calculated spectra for a specific enantiomer (e.g., the (1R) enantiomer) with the experimentally measured spectra, the absolute configuration of the molecule can be unambiguously assigned. researchgate.net

The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, the chiroptical properties for each conformer are calculated and a Boltzmann-weighted average is taken to generate the final simulated spectrum. mdpi.com The choice of the computational method, such as the functional and basis set in DFT, can influence the accuracy of the predicted spectra. acs.org Recent advancements in deep learning are also being explored to predict ECD spectra more efficiently. arxiv.org

Table 3: Comparison of Experimental and Calculated Chiroptical Data

| Property | Experimental Value | Calculated Value (Method) |

| Specific Rotation [α]D | +54° (neat) sigmaaldrich.com | Varies with method |

| ECD (λmax, Δε) | Dependent on solvent | Varies with method |

Note: The calculated values are highly dependent on the computational methodology and the conformational averaging performed. This table highlights the type of data compared.

The correlation between experimental and simulated chiroptical spectra provides a powerful method for stereochemical assignment, especially for complex molecules like this compound where traditional methods may be challenging. hebmu.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation of 1r + Fenchyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of (1R)-(+)-Fenchyl acetate (B1210297), providing detailed information about its carbon-hydrogen framework.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms within the (1R)-(+)-Fenchyl acetate molecule. researchgate.netyoutube.comnih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton networks within the fenchyl backbone and the acetate group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This technique is particularly powerful for identifying quaternary carbons and for connecting the acetate group to the fenchyl ring system.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the endo or exo orientation of the acetate group. nih.govscispace.com For instance, a study on the essential oil of Strobilanthes sessilis utilized 2D-NMR techniques, including HSQC, HMBC, and ROESY, to confirm the endo configuration of fenchyl acetate as the major component. nih.gov

A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances, thereby confirming the constitution and relative stereochemistry of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Fenchyl Acetate (Note: Chemical shifts (δ) are typically reported in parts per million (ppm) and are referenced to a standard. The exact values may vary slightly depending on the solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ||

| C2 | ||

| C3 | ||

| C4 | ||

| C5 | ||

| C6 | ||

| C7 | ||

| C8 (CH₃) | ||

| C9 (CH₃) | ||

| C10 (CH₃) | ||

| C=O | ||

| O-CH₃ |

Data to be populated from specific literature sources upon availability.

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR is more common for this compound, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline form. x-mol.com ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe intermolecular interactions and packing arrangements in the crystal lattice.

Characterize polymorphic forms, which may exhibit different physical properties.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Fragment Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide structural information. nih.govresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like fenchyl acetate. nih.gov In the mass spectrometer, the molecule is ionized, often by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

Common fragmentation pathways for esters like fenchyl acetate may involve:

Loss of the acetyl group.

Loss of acetic acid.

Rearrangements and cleavages within the bicyclic fenchane (B1212791) skeleton.

Table 2: Major Mass Spectral Fragments of Fenchyl Acetate

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 196 | [C₁₂H₂₀O₂]⁺ (Molecular Ion) |

| 154 | [M - CH₂CO]⁺ |

| 136 | [M - CH₃COOH]⁺ |

| 93 | Fenchyl cation |

| 81 | |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Data derived from typical fragmentation patterns of similar compounds and may require specific experimental data for confirmation.

Techniques like tandem mass spectrometry (MS/MS) can further isolate specific ions and subject them to further fragmentation, providing more detailed structural information and aiding in the differentiation of isomers. hmdb.caresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopic techniques are essential for studying the stereochemical properties of chiral molecules like this compound. otka-palyazat.hunih.govtaylorfrancis.com These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of this compound can be determined. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. dokumen.pubrsc.org VCD provides detailed information about the three-dimensional structure and absolute configuration of molecules in solution. nih.gov Like ECD, the comparison of experimental and calculated VCD spectra is a powerful tool for stereochemical elucidation.

The sign and intensity of the Cotton effects in the ECD and VCD spectra are directly related to the spatial arrangement of the atoms in the molecule, making these techniques indispensable for confirming the "(1R)-(+)" designation.

X-ray Crystallography of Fenchyl Acetate Derivatives and Co-crystals

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging due to its low melting point, the analysis of its derivatives or co-crystals can be a viable alternative. uu.nllookchem.com

By synthesizing a solid derivative of this compound, it is often possible to grow crystals of sufficient quality for X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and absolute configuration (if a chiral reference is present). researchgate.net This experimental data can also be used to validate and refine the structures obtained from theoretical calculations and other spectroscopic methods.

Biosynthetic Pathways and Enantiomeric Origins of Fenchyl Acetates

Enzyme-Catalyzed Formation Mechanisms of Fenchyl Alcohols in Natural Systems

The formation of the fenchane (B1212791) skeleton is a pivotal step in the biosynthesis of fenchyl acetate (B1210297). This process begins with the C10 precursor geranyl pyrophosphate (GPP), which is the universal substrate for all monoterpene synthases. wikipedia.orgresearchgate.net The cyclization is catalyzed by a class of enzymes known as monoterpene synthases or cyclases.

Detailed mechanistic studies, primarily conducted on the enantiomeric pathway in fennel (Foeniculum vulgare), have elucidated the complex reaction catalyzed by (-)-endo-fenchol synthase (EC 4.2.3.10). nih.govwikipedia.orgqmul.ac.uk The formation of (+)-fenchol is understood to follow a mirror-image pathway catalyzed by a corresponding (+)-fenchol synthase. The reaction proceeds through a multi-step mechanism within a single active site: nih.govnih.gov

Isomerization of GPP: The enzyme first catalyzes the ionization of GPP, which allows for the isomerization to a bound tertiary allylic intermediate, (+)-(3S)-linalyl pyrophosphate (LPP). This initial step is crucial as the conformation of GPP is not suitable for direct cyclization to the fenchane skeleton. nih.govnih.gov

Cyclization of LPP: The bound LPP intermediate is then positioned by the enzyme in a specific conformation that facilitates an electrophilic attack, leading to the formation of the bicyclic α-terpinyl cation.

Carbocation Rearrangement and Termination: This cation undergoes further rearrangement to form the fenchyl carbocation. The reaction is terminated by the nucleophilic attack of a water molecule, which is captured from the solvent, to yield (+)-endo-fenchol. nih.gov Isotopic labeling studies have confirmed that the hydroxyl oxygen atom of fenchol (B156177) is derived exclusively from water, not from the pyrophosphate moiety of the precursor. nih.govacs.org

The stereochemical integrity of the entire process is strictly controlled by the enzyme's active site, which dictates the folding of the substrate and the trajectory of the cyclization cascade, ensuring the specific formation of the (1R) enantiomer. nih.govnih.gov

| Step | Enzyme | Substrate | Intermediate | Product |

|---|---|---|---|---|

| Isomerization & Cyclization | (+)-endo-Fenchol Synthase | Geranyl Pyrophosphate (GPP) | (+)-(3S)-Linalyl Pyrophosphate (LPP) | (+)-endo-Fenchol |

Acetylation Enzymes and Substrate Specificity in Monoterpene Biosynthesis

The final step in the formation of (1R)-(+)-fenchyl acetate is the esterification of the (+)-fenchol alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs). nih.govresearchgate.net These enzymes belong to the large BAHD (BEAT, AHCT, HCBT, DAT) superfamily of acyl-CoA-dependent acyltransferases, which are responsible for the synthesis of a wide variety of plant natural products. frontiersin.orgnih.gov

The reaction involves the transfer of an acetyl group from a donor molecule, acetyl coenzyme A (acetyl-CoA), to the hydroxyl group of fenchyl alcohol. nih.govnih.gov

Reaction: (+)-Fenchol + Acetyl-CoA → this compound + CoA

Plant AATs exhibit significant substrate specificity, which is crucial for the production of specific volatile ester profiles that contribute to the aroma of fruits and flowers. researchgate.net Studies on various AATs have demonstrated selectivity for both the alcohol and the acyl-CoA substrate. uniprot.org For instance, AATs from different Origanum species show remarkable enantioselectivity, discriminating between (R)- and (S)-linalool, leading to the production of enantiomerically pure linalyl acetate. nih.gov This high degree of specificity suggests that a dedicated AAT, with a preference for (+)-fenchol, is responsible for the biosynthesis of this compound in plants where this compound accumulates. The active site of the enzyme recognizes the specific three-dimensional structure of the monoterpene alcohol, ensuring efficient and selective acetylation. nih.gov

| Enzyme Class | Specific Enzyme (Putative) | Alcohol Substrate | Acyl Donor | Product |

|---|---|---|---|---|

| Alcohol Acetyltransferase (AAT) | (+)-Fenchol Acetyltransferase | (+)-endo-Fenchol | Acetyl-CoA | This compound |

Genetic and Enzymatic Regulation of Fenchyl Acetate Biosynthesis

The production of this compound is tightly regulated at both the genetic and enzymatic levels to ensure its synthesis occurs in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues. academicjournals.orgresearchgate.net

Genetic Regulation: The biosynthesis is primarily controlled at the level of gene transcription. The expression of genes encoding monoterpene synthases (like fenchol synthase) and alcohol acetyltransferases is often highly regulated. frontiersin.orgpnas.org

Terpene Synthase (TPS) Genes: The expression of TPS genes is frequently tissue-specific (e.g., in glandular trichomes, flowers, or needles) and can be induced by factors such as wounding, pathogen attack, or light. pnas.orgnih.gov The promoters of TPS genes contain specific cis-regulatory elements that bind transcription factors (TFs). Families of TFs, including bZIP, ERF, NAC, and MYB, have been identified as key regulators of terpenoid biosynthetic genes in various plant species. researchgate.netnih.govresearchgate.net For example, the bZIP transcription factor HY5 has been shown to be a crucial component in the light-mediated regulation of the AtTPS03 gene in Arabidopsis. nih.gov

Alcohol Acetyltransferase (AAT) Genes: The expression of AAT genes is also under strict developmental control, often increasing during fruit ripening and flower maturation, coinciding with the emission of volatile esters. frontiersin.orgnih.govnih.gov Their promoters contain response elements for hormones like abscisic acid and jasmonates, indicating that hormonal signaling pathways play a role in regulating ester biosynthesis. frontiersin.org

Enzymatic Regulation: Enzymatic regulation provides a more immediate level of control over the biosynthetic pathway. This is mainly achieved by controlling the flux of substrates into the pathway.

Acetyl-CoA Supply: The availability of acetyl-CoA in the correct cellular compartment is critical for the AAT-catalyzed step. Acetyl-CoA is a central metabolite, and its pools are tightly regulated, linking fenchyl acetate formation to the primary metabolic status of the cell. nih.gov

| Regulation Level | Mechanism | Key Components | Target |

|---|---|---|---|

| Genetic (Transcriptional) | Developmental & Environmental Cues | Light, Wounding, Hormones | Expression of TPS and AAT genes |

| Transcription Factor Binding | bZIP, ERF, NAC, MYB TFs | Promoters of TPS and AAT genes | |

| Enzymatic | Metabolic Flux Control (MEP Pathway) | DXS, DXR enzymes | Supply of GPP |

| Substrate Availability (Acetylation) | Acetyl-CoA Metabolism | Supply of Acetyl-CoA |

Role in Asymmetric Synthesis and Chiral Technologies

(1R)-(+)-Fenchyl Acetate (B1210297) as a Chiral Building Block in Complex Molecule Synthesis

While direct incorporation of the entire fenchyl acetate molecule is less common, the chiral fenchyl skeleton, derived from (1R)-(+)-fenchol, is utilized as a foundational element. For instance, derivatives of (1R)-(+)-fenchol have been employed in the synthesis of chiral ligands and auxiliaries that subsequently guide stereoselective reactions. The fenchyl group's steric bulk can effectively shield one face of a reactive center, directing incoming reagents to the opposite face and thereby ensuring high diastereoselectivity.

Applications in the Total Synthesis of Natural Products and Pharmaceuticals (as an intermediate/synthon)

The utility of the chiral fenchyl framework extends to the total synthesis of natural products and pharmaceutical intermediates. Although specific examples detailing the use of (1R)-(+)-fenchyl acetate as a direct intermediate are not extensively documented in readily available literature, the parent alcohol, (1R)-(+)-fenchol, has found application as a chiral starting material.

One notable area of application is in the synthesis of sandalwood fragrance compounds, such as α-santalol and β-santalol. While not a direct incorporation of the fenchyl structure into the final product, fenchol (B156177) derivatives can be used to establish key chiral centers that are homologous to those found in these valuable natural products. The rigid bicyclic system provides a predictable platform for stereocontrolled transformations, which are crucial in multi-step syntheses.

The general strategy involves leveraging the existing stereochemistry of (1R)-(+)-fenchol to create new stereocenters with a high degree of control. This approach, known as chiral pool synthesis, is a powerful tool for accessing enantiomerically pure complex molecules.

Utilization as a Chiral Ligand Precursor or Chiral Auxiliary in Catalysis

Perhaps the most significant role of the (1R)-(+)-fenchyl framework in asymmetric synthesis is as a precursor for chiral ligands and as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

(1R)-(+)-Fenchol, the precursor to the acetate, has been utilized in the synthesis of various chiral ligands for asymmetric catalysis. For example, chiral phosphine (B1218219) ligands, which are crucial for many transition-metal-catalyzed enantioselective reactions, can be prepared from fenchol-derived intermediates. The steric and electronic properties of the fenchyl group can influence the coordination environment around the metal center, leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Furthermore, esters derived from (1R)-(+)-fenchol can act as chiral auxiliaries in a variety of stereoselective transformations, including Diels-Alder reactions, aldol (B89426) additions, and alkylations. The fenchyl group's conformational rigidity and steric hindrance effectively control the approach of reagents to the prochiral center, resulting in the preferential formation of one diastereomer.

Below is a table summarizing the key applications of the (1R)-(+)-fenchyl framework in asymmetric synthesis:

| Application Area | Role of (1R)-(+)-Fenchyl Framework | Examples of Transformations |

| Chiral Building Block | Incorporation of the rigid, chiral bicyclic skeleton into target molecules. | Synthesis of complex organic structures where stereochemistry is critical. |

| Total Synthesis | Starting material from the chiral pool to establish key stereocenters. | Synthesis of fragrance compounds like santalols. |

| Chiral Ligand Precursor | Scaffold for the synthesis of chiral ligands for asymmetric catalysis. | Preparation of chiral phosphine ligands for enantioselective hydrogenation. |

| Chiral Auxiliary | Temporary attachment to a substrate to direct stereoselective reactions. | Diastereoselective Diels-Alder reactions, aldol additions, and alkylations. |

Synthesis and Evaluation of Fenchyl Acetate Derivatives

Design and Synthesis of Novel Fenchyl Esters and Ethers

The synthesis of novel fenchyl esters and ethers involves the modification of the functional group attached to the fenchol (B156177) backbone. Standard esterification and etherification reactions are commonly employed, utilizing fenchyl alcohol as the starting material.

Fenchyl Esters: The preparation of fenchyl esters is typically achieved through the reaction of fenchyl alcohol with various acylating agents, such as carboxylic acids, acid anhydrides, or acyl chlorides. A common method for producing fenchyl acetate (B1210297) involves the direct esterification of fenchol with acetic acid or, alternatively, with acetic anhydride (B1165640). foreverest.net While direct esterification can be slow and result in incomplete reactions, the use of acetic anhydride can improve the yield and purity of the final product. foreverest.net A patented method describes the synthesis of fenchyl acetate from fenchol and acetic anhydride in the presence of a catalyst, followed by purification steps to achieve a high-purity product.

To explore structure-reactivity relationships, a range of fenchyl esters with varying acyl groups can be synthesized. For instance, fenchyl propionate (B1217596) and fenchyl benzoate (B1203000) can be prepared by reacting fenchyl alcohol with propionyl chloride and benzoyl chloride, respectively, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The synthesis of esters with substituted aromatic acyl groups, such as those derived from substituted benzoyl chlorides, allows for a systematic investigation of electronic and steric effects on the properties of the resulting compounds.

| Fenchyl Ester | Acylating Agent | Typical Reaction Condition |

| Fenchyl acetate | Acetic anhydride | Catalytic amount of acid or base |

| Fenchyl propionate | Propionyl chloride | Pyridine as solvent and base |

| Fenchyl benzoate | Benzoyl chloride | Pyridine as solvent and base |

Fenchyl Ethers: The synthesis of fenchyl ethers can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of fenchyl alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The fenchyl alkoxide then acts as a nucleophile, displacing a halide from an alkyl or aryl halide to form the ether linkage. This method allows for the introduction of a wide variety of alkyl and aryl substituents onto the fenchyl scaffold. For example, the reaction of sodium fenchoxide with methyl iodide would yield methyl fenchyl ether. The synthesis of fenchyl-substituted enol-ethers has also been reported, expanding the range of accessible derivatives.

| Fenchyl Ether | Alkylating/Arylating Agent | Typical Reaction Condition |

| Methyl fenchyl ether | Methyl iodide | Sodium hydride to form alkoxide |

| Ethyl fenchyl ether | Ethyl bromide | Sodium hydride to form alkoxide |

| Phenyl fenchyl ether | Fluorobenzene | Strong base (e.g., NaH) |

The purification and characterization of these novel esters and ethers are essential to confirm their structure and purity. Techniques such as distillation, chromatography, and spectroscopic methods (NMR, IR, and mass spectrometry) are routinely employed for this purpose.

Stereochemical Impact of Structural Modifications on Reactivity and Selectivity

The rigid bicyclic structure of the fenchyl framework gives rise to distinct stereoisomers, primarily the endo and exo forms, which can significantly influence the reactivity and selectivity of its derivatives. The spatial arrangement of the ester or ether group relative to the bridged ring system can create different steric environments around the reactive center.

The distinction between endo and exo isomers is crucial in understanding the stereochemical outcomes of reactions. In the context of bicyclic systems, the exo substituent is on the same side as the shorter bridge, while the endo substituent is on the opposite side. This difference in stereochemistry can lead to different rates of reaction and can favor the formation of one product over another.

For instance, in the hydrolysis of fenchyl acetate, the accessibility of the ester carbonyl group to an incoming nucleophile can be affected by its endo or exo orientation. The steric hindrance posed by the bicyclic ring may be more pronounced in one isomer, leading to a slower reaction rate. While specific studies comparing the hydrolysis rates of endo- and exo-fenchyl acetate are not abundant in the readily available literature, the principles of steric hindrance in ester hydrolysis are well-established. It is expected that the less sterically hindered isomer would undergo hydrolysis more readily.

Enzymatic reactions are particularly sensitive to the stereochemistry of the substrate. Lipases and esterases, for example, often exhibit high stereoselectivity in the hydrolysis or synthesis of esters. The active site of an enzyme can preferentially bind to one stereoisomer over another, leading to highly stereoselective transformations. While detailed studies on the enzymatic resolution of fenchyl acetate isomers are not extensively documented in general literature, the principles of enzymatic stereoselectivity suggest that such processes would be highly dependent on the endo or exo configuration of the acetate group.

The stereochemical outcome of synthesizing fenchyl derivatives can also be controlled. For example, the reduction of fenchone (B1672492), the corresponding ketone, can lead to a mixture of endo- and exo-fenchyl alcohols, with the ratio depending on the reducing agent and reaction conditions. Subsequent esterification would then yield a mixture of the corresponding ester isomers.

Structure-Reactivity Relationship Studies of Fenchyl Acetate Analogues

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a series of related compounds with their reactivity in a particular chemical transformation. For fenchyl acetate analogues, these studies would involve systematically varying the structure of the ester or ether moiety and observing the effect on reaction rates or equilibrium constants.

Ester Analogues: In the case of fenchyl esters, modifications can be made to the acyl group. For example, a series of fenchyl esters with varying alkyl chain lengths in the acyl group (e.g., acetate, propionate, butyrate) could be synthesized. The rate of hydrolysis of these esters under acidic or basic conditions could then be measured. It is generally expected that increasing the steric bulk of the acyl group would decrease the rate of hydrolysis due to increased steric hindrance at the carbonyl carbon.

Electronic effects can be investigated by introducing substituents with different electronic properties onto an aromatic acyl group, such as in fenchyl benzoate derivatives. For example, synthesizing a series of para-substituted fenchyl benzoates (e.g., with -NO₂, -Cl, -CH₃, -OCH₃ substituents) and measuring their hydrolysis rates would allow for a Hammett analysis. This would provide quantitative information on how the electronic nature of the substituent influences the stability of the transition state during hydrolysis.

Ether Analogues: For fenchyl ethers, SRR studies could involve varying the alkyl or aryl group attached to the ether oxygen. The stability of these ethers towards cleavage under acidic conditions, for instance, could be investigated. The electronic and steric properties of the substituent would be expected to influence the reaction rate.

Quantitative Structure-Activity Relationships (QSAR): While more commonly applied to biological activity, QSAR methodologies can also be used to model chemical reactivity. mdpi.com In the context of fenchyl acetate analogues, a QSAR study could correlate various calculated molecular descriptors (e.g., steric parameters, electronic parameters) of a series of derivatives with their experimentally determined reaction rates. mdpi.com Such a model could then be used to predict the reactivity of other, yet unsynthesized, analogues. Although specific QSAR studies on the reactivity of fenchyl acetate analogues are not widely reported, studies on other terpene esters have demonstrated the utility of this approach in understanding structure-activity relationships. mdpi.com

The findings from these structure-reactivity relationship studies are valuable for designing fenchyl derivatives with specific desired properties, such as enhanced stability or controlled reactivity, which is important for their application in various fields.

Future Research Trajectories and Interdisciplinary Opportunities for 1r + Fenchyl Acetate Research

Integration with Flow Chemistry and Automated Synthesis Methodologies

The conventional synthesis of (1R)-(+)-Fenchyl acetate (B1210297), typically involving the esterification of fenchol (B156177) with acetic anhydride (B1165640), is often performed using batch processing. google.com The transition from batch to continuous flow chemistry represents a significant opportunity for process intensification and optimization. rsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product purity. mt.commt.com

An automated flow synthesis setup for (1R)-(+)-Fenchyl acetate would involve pumping streams of (1R)-(+)-fenchol and an acetylating agent (like acetic anhydride or acetyl chloride) with a catalyst through a heated microreactor or packed-bed reactor. njbio.com The small reactor volume and high surface-area-to-volume ratio allow for rapid heat exchange, mitigating risks associated with exothermic reactions and enabling the use of higher temperatures to accelerate the reaction safely. rsc.orgnjbio.com This precise control can minimize the formation of byproducts, simplifying downstream purification, which can also be integrated into the flow system.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis (Prospective) |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for thermal gradients. | Excellent due to high surface-area-to-volume ratio; precise temperature control. njbio.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior containment. mt.com |

| Reaction Time | Typically several hours. google.com | Potentially minutes due to higher accessible temperatures and efficient mixing. njbio.com |

| Scalability | Requires re-optimization for different scales ("scaling up"). | Linear scalability by running the system for longer or in parallel ("numbering up"). rsc.org |

| Process Control | Manual or semi-automated control over bulk parameters. | Fully automated, precise control over flow rates, residence time, and temperature. mt.com |

| Purification | Separate, offline workup and purification steps. | Potential for integrated, in-line purification modules. |

Exploration of Novel Catalytic Transformations and Sustainable Chemical Processes

Future research will likely focus on developing greener and more efficient catalytic methods for synthesizing this compound. While traditional synthesis may rely on mineral acids, these are corrosive and present challenges in separation and waste disposal. mdpi.com Sustainable alternatives include heterogeneous solid acid catalysts and biocatalysts.

Heterogeneous Catalysis: Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), or sulfated zirconia, offer significant advantages. mdpi.comcbseacademic.nic.in They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused, aligning with the principles of green chemistry. cbseacademic.nic.in These catalysts could be packed into a column for use in a continuous flow reactor, combining the benefits of both technologies for a highly efficient and sustainable process. riken.jp

Biocatalysis: The use of enzymes, particularly lipases, for esterification reactions is a well-established green alternative. nih.gov Lipases operate under mild conditions (moderate temperature and neutral pH), exhibit high chemo-, regio-, and stereoselectivity, and reduce the formation of byproducts. mdpi.com Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), can be used for the solvent-free synthesis of flavor esters. nih.govresearchgate.net A future research trajectory would involve optimizing the lipase-catalyzed synthesis of this compound, potentially in a packed-bed flow reactor, to achieve high conversion and purity under environmentally benign conditions. rsc.org

| Catalyst Type | Examples | Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | Low cost, high activity. | Baseline for comparison. |

| Heterogeneous Solid Acid | Zeolites (H-ZSM-5), Ion-exchange resins (Amberlyst) | Non-corrosive, reusable, easily separated, suitable for flow systems. mdpi.com | Screening for optimal activity, stability, and performance in flow reactors. |

| Biocatalyst (Enzyme) | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, biodegradable, minimal waste. nih.govmdpi.com | Optimization of enzyme loading, temperature, and substrate ratio; catalyst reuse and stability. nih.gov |

Advanced Materials Science Applications (e.g., chiral polymers, liquid crystals, MOFs)

The rigid, bicyclic, and chiral structure of the fenchyl moiety makes it an intriguing, yet underexplored, building block for advanced materials. Terpenes from the "chiral pool" are increasingly recognized as valuable, renewable starting materials for the synthesis of functional polymers and materials. nih.govresearchgate.net

Chiral Polymers: Optically active polymers are highly valuable for applications such as enantioselective membrane separations and chiral stationary phases in chromatography. mdpi.comnih.gov Research has demonstrated the synthesis of novel chiral polymers from other terpene alcohols like (-)-borneol (B1667373) and (-)-menthol. researchgate.net A similar strategy could be applied to (1R)-(+)-fenchol (obtained by hydrolysis of the acetate), which could be functionalized to form a chiral monomer. Polymerization of this monomer could yield novel, bio-based chiral polymers with unique thermal and separation properties.

Liquid Crystals: Molecules that form liquid crystal phases typically possess a rigid core structure. uptti.ac.in The bicyclic fenchyl group could potentially serve as a chiral rigid core for the design of novel liquid crystalline materials (mesogens). eprajournals.com By attaching appropriate flexible side chains, it may be possible to induce chiral nematic or smectic phases, leading to materials with unique optical properties for applications in displays or sensors.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal nodes and organic linkers. The incorporation of chirality into MOFs is a major area of research, as it can impart capabilities for enantioselective separation, sensing, and catalysis. mdpi.comrsc.org Chirality can be introduced by using enantiopure ligands. nih.govrsc.org Derivatives of (1R)-(+)-fenchol could be synthesized to act as chiral linkers for the construction of novel homochiral MOFs. nih.gov The well-defined chiral pores of such MOFs could be designed for the selective adsorption or catalytic transformation of other chiral molecules.

Chemoinformatics and Machine Learning Approaches in Fenchyl Acetate Research

Chemoinformatics and machine learning (ML) are transformative tools that can accelerate discovery and optimization in chemical research. beilstein-journals.org For this compound, these computational approaches offer two primary future research trajectories.

Design of Novel Fragrance Molecules: The relationship between a molecule's structure and its perceived odor is complex. Quantitative Structure-Odor Relationship (QSOR) models use machine learning to predict the sensory attributes of a molecule based on its structural descriptors. mdpi.comacs.org By training ML models on large datasets of fragrance compounds, researchers can develop algorithms to predict the odor profile of novel, hypothetical derivatives of fenchyl acetate. acs.org This in silico screening can prioritize the synthesis of new compounds with desired fragrance characteristics, saving significant time and resources.

Reaction Optimization: Machine learning, particularly through active learning or Bayesian optimization, can dramatically accelerate the optimization of chemical reactions. nih.govresearchgate.net Instead of a traditional one-variable-at-a-time approach, an ML algorithm can intelligently suggest the next set of experimental conditions (e.g., temperature, catalyst loading, residence time) to perform, based on the results of a small number of initial experiments. duke.edu This approach can efficiently navigate a complex, multi-dimensional parameter space to rapidly identify the optimal conditions for the synthesis of this compound, especially when exploring the novel catalytic systems described previously. chemrxiv.org

| Descriptor | Value/Type | Relevance |

|---|---|---|

| Molecular Formula | C12H20O2 | Basic input for most models. |

| Molecular Weight | 196.29 g/mol | Physicochemical property used in QSAR/QSOR. protoqsar.com |

| Chirality | (1R,2S,4R) configuration | Crucial for modeling interactions with chiral systems (e.g., olfactory receptors, chiral catalysts). |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts transport properties and intermolecular interactions. |

| cLogP (Octanol-Water Partition Coefficient) | ~3.1 - 3.9 | Relates to hydrophobicity, important for fragrance performance and biological interactions. |

| Molecular Shape/Inertia | Rigid bicyclic structure | Key input for shape-based similarity searches and material science applications. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1R)-(+)-Fenchyl acetate in laboratory settings?

- Methodological Answer : this compound is synthesized via acetoxylation of terpene precursors like α-pinene or camphene using acetic acid and solid acid catalysts. For example, Amberlyst 36 wet catalyst has been employed under reflux conditions (60–100°C), producing a mixture of acetates including bornyl, fenchyl, and terpenyl acetates . Key steps include:

- Reaction setup: Turpentine (rich in α-pinene) is reacted with glacial acetic acid (1:2 molar ratio) in the presence of 5–10 wt% catalyst.

- Product isolation: Post-reaction, the mixture is filtered to remove the catalyst, and excess acetic acid is neutralized with sodium bicarbonate. The organic layer is separated, dried (Na₂SO₄), and purified via fractional distillation (boiling point: ~219–220°C) .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography (GC) : Compare retention indices (e.g., Kovats RI: 1207–1223 on non-polar columns like DB-5 or CP Sil 5 CB) with literature values .

- IR Spectroscopy : Key peaks include C=O stretch at ~1740 cm⁻¹ (acetate group) and C-O-C stretch at 1240–1250 cm⁻¹ .

- Refractive Index : Validate purity using refractive index (n²⁰_D = 1.454–1.459) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined given its stereoisomers?

- Methodological Answer : Chiral chromatography or NMR-based methods are critical:

- Chiral GC Columns : Use β-cyclodextrin-based columns (e.g., Chirasil-Dex) to resolve (1R)-(+)- and (1S)-(–)-isomers. Optimal temperature programs: 60°C (hold 2 min) → 3°C/min → 180°C .

- ¹³C NMR : Compare chemical shifts of C-2 (bridgehead carbon) and C-8/9 (methyl groups), which differ by 0.1–0.3 ppm between enantiomers due to spatial arrangement .

Q. What experimental strategies address contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in IR or mass spectra often arise from isomer contamination or solvent effects. Mitigation steps include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 197.1542 (calculated for C₁₂H₂₁O₂⁺) to rule out co-eluting terpene derivatives .

- Solvent-Free Sampling : For IR, use KBr pellets instead of CCl₄/CS₂ solutions to eliminate solvent interference in the 450–4000 cm⁻¹ range .

Experimental Design & Data Analysis

Q. What are optimal GC-MS parameters for quantifying this compound in complex mixtures?

- Methodological Answer : Optimize column type, temperature program, and ionization:

- Column : DB-5-MS (30 m × 0.25 mm × 0.25 µm) with He flow rate 1.2 mL/min.

- Temperature Program : 60°C (1 min) → 10°C/min → 250°C (5 min) .

- MS Settings : Electron ionization (70 eV), scan range m/z 50–350. Key fragments: m/z 136 (loss of acetic acid), m/z 93 (base peak, bicyclic terpene backbone) .

- Data Table :

| Column Type | Retention Index (Kovats) | Reference |

|---|---|---|

| CP Sil 5 CB | 1207 | |

| DB-5 | 1223 |

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Assess degradation using accelerated stability testing:

- Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months. Monitor via:

- Acid Value Titration : Ensure ≤1.00 mg KOH/g (per USP standards) to detect ester hydrolysis .

- GC Purity : Track peak area reduction (<5% over 6 months indicates stability) .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to GHS hazard codes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.